molecular formula C8H10N2O4S B12600192 3-(Methanesulfonyl)-N-methyl-2-nitroaniline CAS No. 651044-34-7

3-(Methanesulfonyl)-N-methyl-2-nitroaniline

Cat. No.: B12600192
CAS No.: 651044-34-7
M. Wt: 230.24 g/mol
InChI Key: OCFOZJBUAGTDGC-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methanesulfonyl group, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonyl)-N-methyl-2-nitroaniline typically involves the nitration of N-methyl-2-nitroaniline followed by the introduction of the methanesulfonyl group. One common method involves the reaction of N-methyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group.

Major Products Formed

    Oxidation: The major product is typically an aniline derivative with an oxidized nitro group.

    Reduction: The major product is an aniline derivative with an amino group.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-(Methanesulfonyl)-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The methanesulfonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nitroaniline: Lacks the methanesulfonyl group.

    3-(Methanesulfonyl)-2-nitroaniline: Lacks the N-methyl group.

    2-nitroaniline: Lacks both the methanesulfonyl and N-methyl groups.

Uniqueness

3-(Methanesulfonyl)-N-methyl-2-nitroaniline is unique due to the presence of both the methanesulfonyl and N-methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions and applications that are not possible with similar compounds lacking one or both of these groups.

Properties

CAS No.

651044-34-7

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-methyl-3-methylsulfonyl-2-nitroaniline

InChI

InChI=1S/C8H10N2O4S/c1-9-6-4-3-5-7(15(2,13)14)8(6)10(11)12/h3-5,9H,1-2H3

InChI Key

OCFOZJBUAGTDGC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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